Dpcaj1951

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

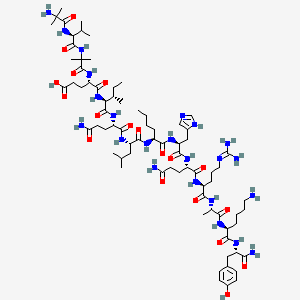

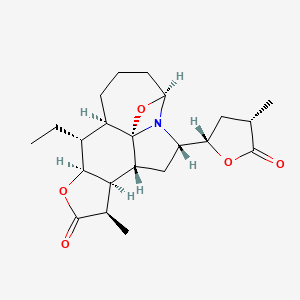

DPC-AJ1951 is a peptide agonist of the parathyroid hormone (PTH)/PTH-related peptide receptor (PPR). It has a molecular formula of C76H127N23O19 . It’s a 14 amino acid peptide that acts as a potent agonist of the PTH/PPR . It induces cAMP production in SAOS-2 and UMR106 cells that endogenously express human and rat PPR .

Molecular Structure Analysis

The formal name for DPC-AJ1951 is 2-methylalanyl-L-valyl-2-methylalanyl-L-α-glutamyl-L-isoleucyl-L-glutaminyl-L-leucyl-L-norleucyl-L-histidyl-L-glutaminyl-L-arginyl-L-alanyl-L-lysyl-L-tyrosinamide, trifluoroacetate salt . The molecular weight is 1667.0 .Physical And Chemical Properties Analysis

DPC-AJ1951 has a molecular weight of 1666.99 and a formula of C76H127N23O19 . It is soluble in water .Aplicaciones Científicas De Investigación

Advantages and Application of dPCR : dPCR offers unique advantages in preclinical research, especially for detecting rare mutations and precise quantification of nucleic acids. It shows potential for clinical applications in diagnostic, prognostic, and predictive tests. However, further development is needed to reduce costs and simplify applications (Huggett, Cowen, & Foy, 2015).

Minimum Information for Publication of Quantitative Digital PCR Experiments : Guidelines for dPCR have been developed to standardize experimental protocols and maximize resource utilization, enhancing the impact of this technology (Huggett et al., 2013).

Microfluidic Device for dPCR : A syringe filter-like microfluidic device has been presented for running dPCR. This device is easy to fabricate and can be an effective tool for biological research (Tian et al., 2015).

Multiplexing with dPCR : dPCR can measure more than two targets in the same reaction, offering precise measurement for a range of applications in healthcare and environmental analysis (Whale, Huggett, & Tzonev, 2016).

Digital PCR in Cancer Research : dPCR is increasingly used for characterizing genetic and epigenetic alterations in oncology, showing high precision and sensitivity (Perkins, Lu, Garlan, & Taly, 2017).

Mobile Digital PCR Device : A smartphone-based mobile dPCR device has been developed, offering a low-cost, portable, and robust tool for highly accurate DNA quantitative analysis (Gou et al., 2018).

Digital PCR for Plant Studies : dPCR technology has been applied in plant science for tracing genetically modified components, pathogenic microorganisms, and studying structural and functional genetics (Morcia et al., 2020).

Detection of Rare Drug Resistance Mutations : dPCR has been used for the detection of rare drug-resistant sequence variants in clinical samples, demonstrating its potential impact on clinical research and patient management (Whale et al., 2015).

Mecanismo De Acción

Target of Action

DPC-AJ1951 is a potent 14 amino acid peptide that acts as an agonist of the parathyroid hormone (PTH)/PTH-related peptide receptor (PPR) . The PTH/PPR is a key regulator of calcium homeostasis and bone metabolism.

Mode of Action

DPC-AJ1951 interacts with the PTH/PPR, triggering a series of intracellular events. It induces cAMP production in cells that endogenously express human and rat PPR . The increase in cAMP levels leads to a cascade of intracellular events that ultimately result in the biological effects of DPC-AJ1951.

Biochemical Pathways

The primary biochemical pathway affected by DPC-AJ1951 is the cAMP signaling pathway . This pathway plays a crucial role in transmitting the signal from the PTH/PPR to the interior of the cell, leading to various downstream effects.

Result of Action

The activation of the PTH/PPR by DPC-AJ1951 leads to an increase in cAMP production . This can result in various molecular and cellular effects, including the stimulation of osteoclast-mediated bone resorption .

Safety and Hazards

Propiedades

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H127N23O19/c1-13-15-19-46(90-68(113)53(34-39(3)4)94-66(111)50(27-30-56(79)102)92-70(115)59(41(7)14-2)97-67(112)51(28-31-57(103)104)96-73(118)76(11,12)99-71(116)58(40(5)6)98-72(117)75(9,10)83)64(109)95-54(36-44-37-84-38-86-44)69(114)91-49(26-29-55(78)101)65(110)89-48(21-18-33-85-74(81)82)62(107)87-42(8)61(106)88-47(20-16-17-32-77)63(108)93-52(60(80)105)35-43-22-24-45(100)25-23-43/h22-25,37-42,46-54,58-59,100H,13-21,26-36,77,83H2,1-12H3,(H2,78,101)(H2,79,102)(H2,80,105)(H,84,86)(H,87,107)(H,88,106)(H,89,110)(H,90,113)(H,91,114)(H,92,115)(H,93,108)(H,94,111)(H,95,109)(H,96,118)(H,97,112)(H,98,117)(H,99,116)(H,103,104)(H4,81,82,85)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJXWIJKATVXEY-FAQCDESUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H127N23O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1667.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dpcaj1951 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)